1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-4772846
CAS Number:
Molecular Formula: C14H13F2N5O
Molecular Weight: 305.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Synthetic Routes: Pyrazolo[3,4-d]pyrimidines are typically synthesized starting from pyrazole derivatives, which undergo cyclization reactions with various reagents like formamide, urea derivatives, or cyclic oxalyl compounds. [, , , , , , , , , , , ]
  • Functional Group Transformations: The pyrazolo[3,4-d]pyrimidine core can be further functionalized by introducing various substituents at different positions. Common reactions include nucleophilic substitution, alkylation, acylation, and condensation reactions. [, , , , , , , ]
Molecular Structure Analysis
  • Planar Core: The pyrazolo[3,4-d]pyrimidine ring system is generally planar. [, , ]
  • Substituent Effects: The conformation and intermolecular interactions of these derivatives are influenced by the nature and position of substituents on the core structure. [, , , , ]
  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is often used to determine the three-dimensional structures of these compounds. [, ]
Mechanism of Action
  • Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit biological activity by inhibiting various kinases, such as Src kinase, RET kinase, FLT3 kinase, and PI3Kδ. [, , , , ]
  • Receptor Antagonism: Some derivatives have shown potent and selective antagonism towards specific receptors, like the adenosine A2A receptor. []
Applications
  • Anticancer Activity: Numerous pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. [, ]
  • Antidiabetic Activity: Certain derivatives demonstrate α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents. []
  • Anti-inflammatory Activity: Some compounds within this class have shown anti-inflammatory properties. []
  • Treatment of Movement Disorders: A2A receptor antagonists based on the pyrazolo[3,4-d]pyrimidine scaffold show potential for treating movement disorders like Parkinson's disease. []
  • Treatment of Respiratory Diseases: Some derivatives are being investigated for treating respiratory diseases like asthma and COPD. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is a potent multikinase inhibitor with activity against Src, KDR, and kinases within the MAPK pathway. This compound shows potent anti-triple negative breast cancer (TNBC) activity in vitro and in vivo, exhibiting good pharmacokinetic properties and low toxicity. []

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

Compound Description: S29 acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. Researchers investigated its potential as an anticancer agent, particularly for treating neuroblastoma. [, ]

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. Its synthesis involved nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []

3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

Compound Description: This refers to a series of compounds explored as RET protein kinase inhibitors. Their design involved incorporating an extended hydrophobic side arm at the C3 position. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor. It demonstrates efficacy against FLT3-ITD mutants and associated oncogenic mutations, making it a potential drug candidate for FLT3-ITD-positive acute myeloid leukemia (AML). []

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound Description: This compound features a fully delocalized system across its pyrazolo[3,4-d]pyrimidin-4-one moiety. The crystal structure reveals intermolecular hydrogen bonding interactions. []

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

Compound Description: This compound demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line with a half maximal inhibitory concentration (IC50) of 11 µM. []

N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: This refers to a group of compounds where variations in the N4 substituent led to differences in their crystallization patterns. Hydrated and solvent-free forms were observed depending on the N4 group. []

N-(2-Chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a)

Compound Description: Among a series of synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, compound 13a exhibited the highest antitumor activity against the MCF7 human breast adenocarcinoma cell line, with an IC50 in the micromolar range. []

6-Amino-3-bromo-1-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1)

Compound Description: Nucleoside 1, synthesized as a 2'-deoxyguanosine derivative, exhibits a rigid N-conformation in both solution and solid states, confirmed by NMR and X-ray analysis. []

3-[5-[(N-Biotinyl-6-amiocaproyl)amino]pentyl]-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5′-triphosphate (9, bio-13-dAPPTP)

Compound Description: bio-13-dAPPTP is a novel dATP analogue designed for labeling DNA probes. It can be efficiently incorporated into DNA probes through nick translation and demonstrates effective hybridization to complementary DNA targets. []

Compound Description: These are specific inhibitors of an engineered ATP analog-specific (AS) PKCδ, which utilizes N6-(benzyl)-ATP as a phosphate donor. They were found to bind to the AS PKCδ and prevent ATP binding. []

3-(4-Chlorophenyl)1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-D] pyrimidin-4-amine (PP2)

Compound Description: PP2 is a Src tyrosine kinase inhibitor. Studies have shown that it can attenuate renal fibrosis by disrupting the Na/K-ATPase/Src/ROS oxidant amplification loop. []

1-(5-Amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MDVN1003)

Compound Description: MDVN1003 is a dual inhibitor of Bruton's tyrosine kinase and phosphatidylinositol-3-kinase δ, showing potential as a therapeutic agent for B cell malignancies. It effectively reduces tumor growth in a B cell lymphoma xenograft model. []

Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. Researchers have identified two crystalline forms of this compound and formulated them for inhalation. These formulations show promise for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. []

Properties

Product Name

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C14H13F2N5O

Molecular Weight

305.28 g/mol

InChI

InChI=1S/C14H13F2N5O/c1-22-5-4-17-13-10-7-20-21(14(10)19-8-18-13)9-2-3-11(15)12(16)6-9/h2-3,6-8H,4-5H2,1H3,(H,17,18,19)

InChI Key

BFGUNKTZOLHGHJ-UHFFFAOYSA-N

SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.